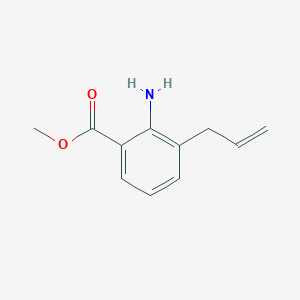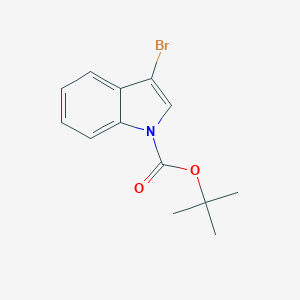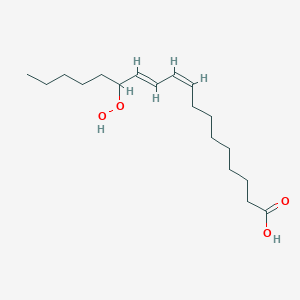
13-Hpode
説明
13-Hpode, also known as 13-Hydroperoxy-9Z,11E-octadecadienoic acid, is a racemic mixture of hydroperoxides derived non-enzymatically from linoleic acid through the action of reactive oxygen species . It has limited direct biological actions, such as the activation of lipoxygenases .
Synthesis Analysis
13-Hpode is synthesized from linoleic acid through the action of reactive oxygen species . In a study, it was synthesized using enriched linoleic acid from safflower oil. Varying amounts of soybean flour suspension as a source of lipoxygenase yielded up to 60% HPODE with a regioselectivity of 92% towards 13-HPODE .Molecular Structure Analysis
The molecular formula of 13-Hpode is C18H32O4. It has an average mass of 312.444 Da and a monoisotopic mass of 312.230072 Da .Chemical Reactions Analysis
The chemical splitting of the LOX product 13-HPODE has been investigated in comparison to HPL catalysis . Using low-toxicity Lewis acids like AlCl3 and ZrCl4, cleavage of the produced 13-HPODE was possible .Physical And Chemical Properties Analysis
13-Hpode has a molecular formula of C18H32O4, an average mass of 312.444 Da, and a monoisotopic mass of 312.230072 Da .科学的研究の応用
Green Note Aroma Compound Synthesis
13-HPODE serves as an intermediate in the synthesis of green note aroma compounds, which are essential for the flavor and fragrance industry. The enzymatic cascade involving lipoxygenase (LOX) can produce 13-HPODE from linoleic acid, which is then split by hydroperoxide lyase to yield volatile C6-aldehydes, imparting a fresh green scent .
Bifunctional ω-Oxo-Acid Production
The compound is a precursor for ω-oxo-acids, which are valuable for green polymer synthesis. The solvent-free synthesis of 13-HPODE offers a sustainable route to these bifunctional monomers, which can be polymerized into environmentally friendly plastics and resins .
Enzyme Catalysis Optimization
In biocatalysis, 13-HPODE is synthesized using LOX in a coupled enzyme system with in-situ oxygen generation. This process has been optimized for higher yields and regioisomeric specificity, providing a cost-efficient method for producing hydroperoxide precursors .
Lipid Metabolism and Homeostasis
Research indicates that 13-HPODE can enhance peroxisome proliferator-activated receptor signaling. This pathway is involved in lipid metabolism, homeostasis, and inflammation, suggesting potential applications in studying metabolic diseases and developing therapeutic strategies .
Detoxification and Metabolic Pathway Regulation
13-HPODE treatment has been shown to induce the expression of genes related to detoxification and several metabolic pathways, including glycogen and amino acid metabolism. This could be significant in understanding the cellular response to oxidative stress and its implications in tumorigenesis .
Food Industry Applications
In the food industry, 13-HPODE’s oxidation products can affect the quality and nutritional value of food products. Understanding its impact on food lipids can help in developing strategies to preserve food quality and extend shelf life .
作用機序
- Role : It activates key signaling kinases and transcription factors, leading to the regulation of inflammatory genes in VSMCs .
- Promoter Activation : 13-Hpode dose-dependently increases the activation of the vascular cell adhesion molecule-1 (VCAM-1) promoter, which is crucial for cell adhesion and inflammation .
- Atherogenic Process : These effects contribute to the atherogenic process, promoting plaque formation and progression .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
将来の方向性
Recent studies suggest that 13-Hpode alters cellular processes and may be involved in mitochondrial dysfunction-related disorders . It also potentially contributes to intestinal inflammation by stimulating the secretion of pro-inflammatory granzymes by resident NK cells . These findings provide potential therapeutic strategies to treat LOOH-related pathologies .
特性
IUPAC Name |
(9Z,11E)-13-hydroperoxyoctadeca-9,11-dienoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,12,15,17,21H,2-6,8,10-11,13-14,16H2,1H3,(H,19,20)/b9-7-,15-12+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDSRHVWSAMTSSN-BSZOFBHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC=CCCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(/C=C/C=C\CCCCCCCC(=O)O)OO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101266533 | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-Hpode | |
CAS RN |
23017-93-8 | |
| Record name | 13-Hydroperoxy-9Z,11E-octadecadienoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23017-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 13-Hydroperoxy-9,11-octadecadienoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023017938 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13-Hydroperoxy-9-cis-11-trans-octadecadienoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101266533 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 13-HYDROPEROXY-9,11-OCTADECADIENOIC ACID, (9Z,11E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPF3WUY4S4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 13-HPODE in inflammation?
A1: 13-HPODE exhibits pro-inflammatory activity, particularly in Natural Killer (NK) cells []. It stimulates the secretion of pro-inflammatory Granzyme B from NK cells, potentially contributing to intestinal inflammation [].
Q2: Does 13-HPODE affect gene expression?
A2: Yes, 13-HPODE significantly impacts gene expression in various cell types. In intestinal epithelial cells, it modulates genes related to detoxification, lipid metabolism, and proliferation [, ]. In vascular smooth muscle cells, it upregulates the expression of the chemokine Monocyte Chemoattractant Protein-1 (MCP-1) via the NF-κB pathway [].
Q3: How does 13-HPODE affect endothelial cells?
A3: 13-HPODE can induce apoptosis in bovine mammary endothelial cells (BMEC), leading to reduced endothelial barrier integrity []. This effect is attributed to the oxidant properties of 13-HPODE, as co-exposure with an antioxidant mitigates these adverse effects [].
Q4: Can 13-HPODE affect thyroid function?
A4: Studies on porcine thyrocytes suggest that 13-HPODE may indirectly influence thyroid hormone synthesis []. Although it doesn't directly affect genes involved in thyroid hormone production, it reduces the expression of Dual oxidase-2, impacting hydrogen peroxide formation, a rate-limiting step in thyroid hormone synthesis [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




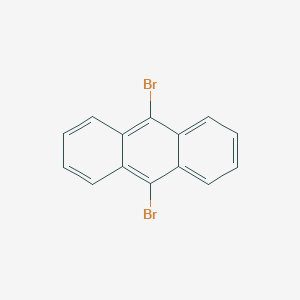
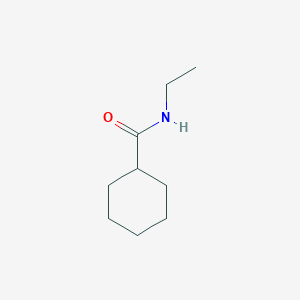

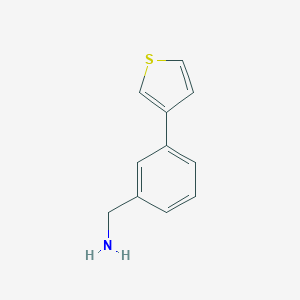
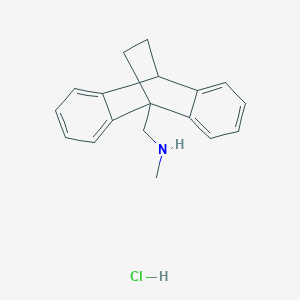
![2-[3-Chloro-4-(thiazol-2-yl)phenyl]propionic Acid](/img/structure/B139327.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)



